2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

描述

Chemical Identity and Structural Characterization

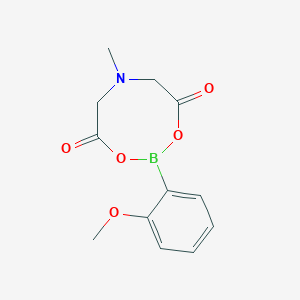

2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronate ester belonging to the N-methyliminodiacetic acid (MIDA) protected organoboron compound family. Its molecular formula is C₁₂H₁₄BNO₅ , with a molar mass of 263.06 g/mol . The compound’s structure features a bicyclic MIDA ligand coordinating to boron through two oxygen atoms and one nitrogen atom, forming a rigid sp³-hybridized boron center. The 2-methoxyphenyl group is attached to the boron atom, while the methyl group resides on the nitrogen atom of the MIDA framework.

Key spectroscopic data include ¹H NMR signals for the methoxy group (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.5 ppm), as well as ¹¹B NMR resonances near δ 10–12 ppm, characteristic of tetracoordinated boron. X-ray crystallography confirms the bicyclic structure, with bond lengths between boron and oxygen/nitrogen atoms consistent with similar MIDA boronates.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1257737-05-5 |

| Molecular Formula | C₁₂H₁₄BNO₅ |

| Molecular Weight | 263.06 g/mol |

| Melting Point | 233–237°C |

| Stability | Air- and chromatography-stable |

| Solubility | Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, THF) |

Historical Development of MIDA Boronate Chemistry

The development of MIDA boronates began with Martin Burke’s seminal work in 2007, which demonstrated that N-methyliminodiacetic acid could stabilize boronic acids by rehybridizing boron from sp² to sp³. This innovation addressed the inherent instability of many boronic acids, enabling their use in multi-step syntheses and iterative cross-coupling reactions. Early methods for synthesizing MIDA boronates relied on Dean-Stark dehydration in DMSO, but subsequent advances introduced microwave-assisted and sealed heating reactor-based protocols, which improved yields and expanded substrate scope.

The specific compound, this compound, emerged as a benchmark for studying steric and electronic effects in MIDA-protected arylboronates. Its synthesis typically involves transesterification of 2-methoxyphenylboronic acid with MIDA under anhydrous conditions, followed by crystallization.

Table 2: Evolution of MIDA Boronate Synthesis Methods

Significance in Modern Organoboron Chemistry

This compound exemplifies the transformative role of MIDA boronates in synthetic chemistry. Its stability under oxidative, reductive, and chromatographic conditions makes it indispensable for iterative cross-coupling strategies. For example, the 2-methoxyphenyl group can undergo Suzuki-Miyaura coupling without prior deprotection, enabling modular assembly of polyaromatic systems. Additionally, the MIDA ligand’s rigidity facilitates stereocontrol in borylation and allylation reactions.

Recent applications include:

- Iterative synthesis : Sequential coupling of MIDA-protected building blocks to construct natural products like (+)-crocacin C.

- Directed C–H functionalization : The MIDA moiety acts as a directing group for meta-selective C–H borylation of arylboronic acids.

- Polymer chemistry : Stabilized boronates enable controlled synthesis of conjugated polymers.

属性

IUPAC Name |

2-(2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOPQDDYDUVKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, with the CAS number 1257737-05-5, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄BNO₅, with a molecular weight of approximately 263.05 g/mol. The compound contains a dioxazaborocane ring system which is significant for its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests several areas of interest:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of dioxazaborocanes exhibit antibacterial properties. Although specific data on this compound is limited, compounds with similar structures have shown effectiveness against various bacterial strains.

- Antitumor Potential : Compounds in the dioxazaborocane class have been explored for their anticancer properties. The boron atom in the structure may play a role in enhancing the interaction with biological targets involved in cell proliferation and apoptosis.

Antibacterial Activity

A study conducted on related compounds demonstrated significant antibacterial effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values ranged from 3.62 to 7.14 µg/mL for various derivatives . While specific data for this compound was not detailed in the literature reviewed, the structural similarities suggest potential activity.

Antitumor Activity

Research has indicated that compounds containing boron can interact with biological systems in ways that may inhibit tumor growth. For instance, studies on boron-containing compounds have shown that they can induce apoptosis in cancer cells through various mechanisms including disruption of mitochondrial function and interference with cellular signaling pathways .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Dioxazaborocanes | 3.62 - 7.14 | Effective against MRSA |

| Antitumor | Boron Compounds | Not specified | Induces apoptosis in cancer cells |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The dioxazaborocane core remains consistent across analogs, but substituents on the aryl ring significantly alter physicochemical and biological properties. Key derivatives include:

Stability and Reactivity

- Methoxy groups (e.g., 2- or 4-OCH₃) increase hydrolytic stability compared to hydroxylated analogs, which may undergo protodeboronation under acidic conditions .

- Fluorinated derivatives exhibit enhanced stability in aqueous media, making them suitable for biomedical applications .

- Brominated analogs (e.g., 4-bromophenyl) serve as intermediates for further functionalization via cross-coupling .

准备方法

Synthesis of the Core MIDA Boronate Intermediate

Step 1: Preparation of 6-Methyl-2-(Vinyl) MIDA Boronate

General Procedure:

The synthesis begins with the reaction of pinacol vinylboronate with N-methyliminodiacetic acid (MIDA) in DMSO at elevated temperature (around 100°C).

This process involves nucleophilic substitution and complexation to form the MIDA boronate, which acts as a versatile intermediate for further functionalization.-

- Reagents: Pinacol vinylboronate, N-methyliminodiacetic acid (MIDA)

- Solvent: DMSO

- Temperature: 100°C

- Duration: 12 hours

Outcome:

The reaction yields a stable MIDA boronate derivative, such as 6-methyl-2-(vinyl) MIDA boronate, with yields typically around 60-76% depending on the specific substituents and purification methods.

Data Table: Synthesis of MIDA Boronate

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Pinacol vinylboronate + N-methyliminodiacetic acid | DMSO | 100°C | 12h | 60-76% | Formation of MIDA boronate |

Functionalization via Bromination and Cross-Coupling

Step 2: Bromination of the MIDA Boronate

Method:

Bromination is performed on the methyl group attached to the boronate using bromine (Br₂) in dichloromethane (DCM) at 0°C to room temperature.

This step introduces a bromine atom, facilitating subsequent cross-coupling reactions.-

- Reagents: Bromine (Br₂)

- Solvent: DCM

- Temperature: 0°C to RT

- Duration: 4 hours

Notes:

Excess bromine is carefully controlled to prevent over-bromination. Residual bromine is removed via azeotropic distillation with DCM.

Step 3: Suzuki-Miyaura Cross-Coupling

Method:

The brominated MIDA boronate undergoes Suzuki coupling with arylboronic acids (e.g., 2-naphthylboronic acid) in the presence of a palladium catalyst (Pd₂(dba)₃), phosphine ligand (e.g., 1,6-bis(diphenylphosphino)hexane), and base (e.g., Ag₂CO₃).

This step introduces the 2-methoxyphenyl group or other aromatic substituents.-

- Reagents: Brominated MIDA boronate, arylboronic acid

- Catalyst: Pd₂(dba)₃ (5 mol%)

- Ligand: 1,6-bis(diphenylphosphino)hexane (0.6 mmol)

- Base: Ag₂CO₃ (3 equiv)

- Solvent: THF

- Temperature: 50°C

- Duration: 24-36 hours

Outcome:

The coupling yields the desired aryl-substituted MIDA boronate, such as 6-methyl-2-(1-(naphthalen-1-yl)vinyl)-1,3,6,2-dioxazaborocane-4,8-dione.

Data Table: Cross-Coupling Reaction

| Step | Reagents | Catalyst | Base | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| 3 | Brominated MIDA boronate + arylboronic acid | Pd₂(dba)₃ | Ag₂CO₃ | THF | 50°C | 24-36h | 76% | Purification via chromatography |

Cyclization and Final Functionalization

Step 4: Cyclization to Form the Dioxazaborocane Ring

Method:

The aryl-substituted MIDA boronate undergoes oxidative cyclization, often facilitated by reagents like iodine or other oxidants, to form the six-membered dioxazaborocane ring system characteristic of the target compound.-

- Reagents: Oxidants such as I₂ or other suitable oxidants

- Solvent: Acetone or ethanol

- Temperature: Room temperature to mild heating (25-50°C)

- Duration: Several hours to overnight

Outcome:

Formation of the core ring system with the desired substituents attached, yielding 2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione after purification.

Step 5: Purification and Characterization

- The final product is purified via silica gel chromatography, often using a mixture of petroleum ether and ethyl acetate.

- Characterization includes NMR, HRMS, and X-ray crystallography to confirm structure.

Summary of Preparation Data

Notes and Observations

- The synthesis relies heavily on well-established cross-coupling methodologies, especially Suzuki-Miyaura reactions.

- The key to successful preparation is controlling the bromination step to avoid over-bromination and ensuring complete conversion during coupling.

- The cyclization to form the dioxazaborocane ring is typically achieved via oxidative conditions, with the choice of oxidant influencing yield and purity.

- Purification techniques such as chromatography are essential to isolate the pure compound, with characterization confirming the structure.

常见问题

Q. What are the established methodologies for synthesizing 2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione?

Synthesis typically involves multi-step reactions with precursors like substituted benzothiazoles or spirocyclic intermediates. For example, analogous compounds are synthesized via condensation reactions between 2-oxa-spiro[3.4]octane-1,3-dione and imine derivatives (e.g., (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine), followed by cyclization under anhydrous conditions . Key steps include using NaH in THF for deprotonation and activating reagents like pyrrolidine for amide bond formation . Purification often employs recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Structural confirmation relies on melting point analysis , elemental analysis (CHNS), IR spectroscopy (to identify B-O and carbonyl stretches), and UV-Vis spectroscopy (to probe π-π* transitions in aromatic/boron-containing moieties) . Advanced characterization includes X-ray crystallography to resolve bond angles and stereochemistry, as demonstrated for structurally related dioxaborocane derivatives . NMR spectroscopy (¹H, ¹³C, and ¹¹B) is essential for verifying substituent positions and boron coordination .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should evaluate hydrolysis, thermal decomposition, and photodegradation. For instance:

- Hydrolytic stability : Monitor via pH-dependent NMR or HPLC in aqueous/organic solvent mixtures to detect boronate ester cleavage .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light sensitivity : Conduct UV-Vis exposure experiments with periodic sampling to track spectral changes .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling or cyclization reactions?

The boron-containing dioxazaborocane core acts as a Lewis acid catalyst or transient intermediate. Studies on similar spirocyclic borates suggest that the boron atom facilitates [3,3]-sigmatropic rearrangements by stabilizing transition states through electron-deficient orbital interactions . Mechanistic probes include isotopic labeling (e.g., ¹⁸O tracking) and kinetic studies under varying temperatures to elucidate rate-determining steps .

Q. How can its environmental fate and ecotoxicological impact be systematically evaluated?

Follow frameworks like Project INCHEMBIOL :

- Abiotic studies : Measure partition coefficients (log P), soil adsorption (via batch equilibrium tests), and hydrolysis half-lives.

- Biotic studies : Use model organisms (e.g., Daphnia magna) to assess acute toxicity and bioaccumulation potential.

- Degradation pathways : Employ LC-MS/MS to identify transformation products in simulated sunlight or microbial cultures .

Q. What computational methods are suitable for predicting its electronic properties or reaction pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model boron’s electrophilicity and frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Molecular dynamics simulations may elucidate solvent effects on stability, while QSAR models correlate structural features (e.g., methoxy group position) with biological activity .

Q. How can structural derivatives be designed to enhance specific properties (e.g., solubility, catalytic activity)?

- Substituent modification : Replace the 2-methoxyphenyl group with fluorinated arylboronates (e.g., 2-fluoro-6-methoxyphenylboronic acid) to alter Lewis acidity and solubility .

- Ring expansion : Synthesize 8-membered dioxazaborocanes to reduce ring strain and improve thermal stability .

- Coordination complexes : Explore metal-binding (e.g., Pd or Cu) for catalytic applications using heteronuclear NMR or X-ray diffraction .

Q. What crystallographic data are available to resolve ambiguities in its solid-state structure?

X-ray diffraction of analogous compounds reveals orthorhombic crystal systems (space group P2₁2₁2₁) with lattice parameters a = 5.7031 Å, b = 17.020 Å, and c = 28.084 Å . Key bond lengths (e.g., B-O ≈ 1.36–1.42 Å) and torsion angles help validate computational models .

Q. How can contradictions in spectral or synthetic data be resolved methodologically?

- Reproducibility checks : Repeat reactions under inert atmospheres to exclude moisture/oxygen interference .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when elemental analysis and NMR conflict .

- Cross-validation : Compare IR and Raman spectra to distinguish between polymorphic forms .

Q. What strategies optimize analytical methods for trace detection in complex matrices?

- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological/environmental samples.

- Detection : Develop a UPLC-MS/MS method with multiple reaction monitoring (MRM) for high sensitivity (LOD < 1 ppb) .

- Validation : Follow ICH guidelines for precision, accuracy, and matrix effect assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。